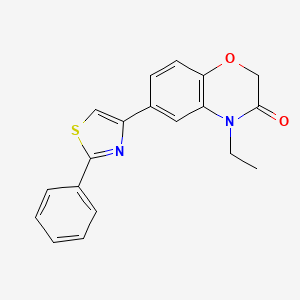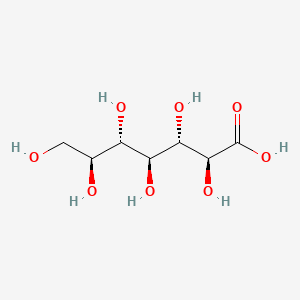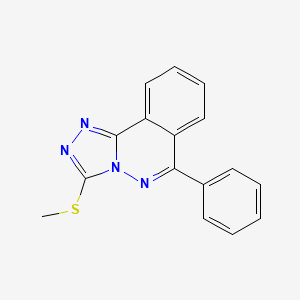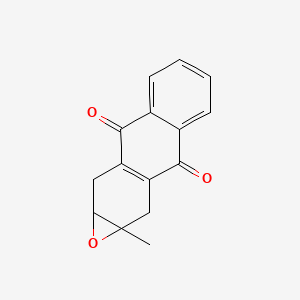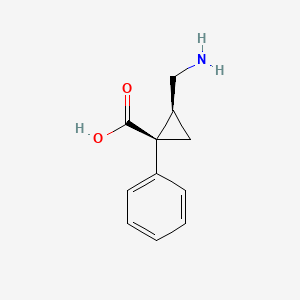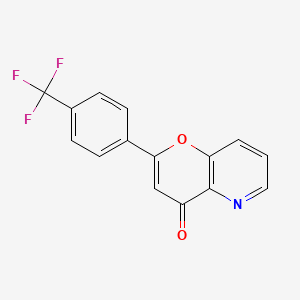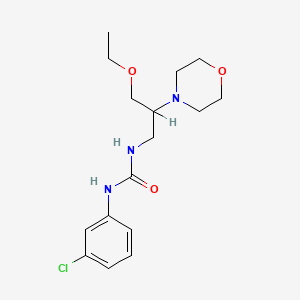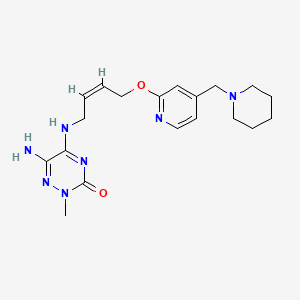
1,2,4-Triazin-3(2H)-one, 6-amino-2-methyl-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-3(2H)-one, 6-amino-2-methyl-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 6-amino-2-methyl-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- typically involves multi-step organic reactions. The process may start with the formation of the triazine ring, followed by the introduction of amino, methyl, and other substituents through various chemical reactions. Common reagents used in these reactions include amines, alkyl halides, and pyridine derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3(2H)-one, 6-amino-2-methyl-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo derivatives, while substitution reactions can yield a wide range of substituted triazine compounds.
Scientific Research Applications
1,2,4-Triazin-3(2H)-one, 6-amino-2-methyl-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 6-amino-2-methyl-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A simpler triazine compound with similar structural features.
6-Amino-1,2,4-Triazine: A related compound with an amino group at the 6-position.
2-Methyl-1,2,4-Triazine: A methyl-substituted triazine compound.
Uniqueness
1,2,4-Triazin-3(2H)-one, 6-amino-2-methyl-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- stands out due to its complex structure and the presence of multiple functional groups
Properties
CAS No. |
103922-58-3 |
|---|---|
Molecular Formula |
C19H27N7O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
6-amino-2-methyl-5-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C19H27N7O2/c1-25-19(27)23-18(17(20)24-25)22-8-3-6-12-28-16-13-15(7-9-21-16)14-26-10-4-2-5-11-26/h3,6-7,9,13H,2,4-5,8,10-12,14H2,1H3,(H2,20,24)(H,22,23,27)/b6-3- |
InChI Key |
ARXQFNNCFAINRR-UTCJRWHESA-N |
Isomeric SMILES |
CN1C(=O)N=C(C(=N1)N)NC/C=C\COC2=NC=CC(=C2)CN3CCCCC3 |
Canonical SMILES |
CN1C(=O)N=C(C(=N1)N)NCC=CCOC2=NC=CC(=C2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




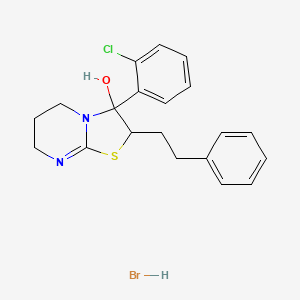
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
